N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c27-20(25-22-24-11-13-29-22)15-30-19-14-26(18-9-5-4-8-17(18)19)12-10-23-21(28)16-6-2-1-3-7-16/h1-9,11,13-14H,10,12,15H2,(H,23,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHJZKYORYRAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways.
Biochemical Analysis
Biochemical Properties
The thiazole ring in N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is known to interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions, potentially leading to various biological outcomes
Biological Activity
N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, a compound featuring thiazole and indole moieties, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H13N5O2S3 |
| Molecular Weight | 365.42 g/mol |
| CAS Number | 1351615-28-5 |
Research indicates that compounds containing thiazole and indole structures exhibit various mechanisms of action, including:
- Inhibition of Key Enzymes : The thiazole moiety has been linked to the inhibition of enzymes such as GSK-3β, which plays a critical role in cancer progression .
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells by interacting with Bcl-2 proteins, disrupting their function .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
- Structure-Activity Relationship (SAR) : Modifications in the molecular structure, such as substituents on the indole ring, were found to enhance activity against specific cancer types. For instance, adding electron-donating groups improved cytotoxicity .
Antimicrobial Activity
The compound's thiazole component is also associated with antimicrobial properties. Research indicates that derivatives of thiazoles can exhibit significant activity against a range of bacteria and fungi:
- Inhibition Studies : Compounds with similar structures were tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones .
Case Studies
- Case Study on Anticancer Efficacy :
-
Antimicrobial Screening :
- Another investigation assessed the antimicrobial efficacy of thiazole derivatives against common pathogens. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
In vitro assays have demonstrated that N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide exhibits significant cytotoxicity against various cancer cell lines. Modifications in the molecular structure, such as substituents on the indole ring, can enhance activity against specific cancer types. For instance, adding electron-donating groups improved cytotoxicity.
Antimicrobial Activity
The thiazole component is also associated with antimicrobial properties. Derivatives of thiazoles can exhibit activity against a range of bacteria and fungi. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones. Certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as new antimicrobial agents.
Related Compounds
Other compounds containing thiazole rings have shown biological activities:
- N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, which has a molecular weight of 451.6 and the molecular formula C17H17N5O2S4 .
- 2-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl has the molecular formula C15H13N5O2S3 .
Cautionary Note
Comparison with Similar Compounds
Structural Features
The target compound’s core structure combines an indole ring linked via a thioether bridge to a thiazole-bearing acetamide group, terminated by a benzamide substituent. Key comparisons include:
- Triazole-Linked Benzothiazoles () : The first compound in uses a 1,2,3-triazole linker instead of thioether, improving synthetic modularity via click chemistry. Its benzothiazole group may increase lipophilicity compared to the target compound’s thiazole .
- Benzimidazole-Triazole-Thiazole Hybrids () : Compounds like 9c incorporate benzimidazole and triazole-thiazole motifs, which could enhance DNA intercalation or kinase binding compared to the indole-thiazole scaffold .
Physicochemical and Analytical Data
- Melting Points : The triazole-benzothiazole compound () exhibits a high melting point (239–240°C), suggesting crystalline stability, while data for the target compound remains unreported .
- Spectroscopic Validation : The target compound and analogs (e.g., ) were confirmed via IR, NMR, and HRMS, ensuring structural fidelity .
Q & A
Basic: What are the optimized synthetic routes for N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 2-aminothiazole derivatives with a chloroacetylated indole intermediate. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid generates the thiazole-indole core .
- Step 2: Coupling the thioether-linked indole with a benzamide via ethylenediamine. Acylation using benzoyl chloride in dry pyridine under ice-cooled conditions (6 hours) followed by extraction and recrystallization improves yield .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity (>95%) .
Basic: Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks. For example, single-crystal studies of analogous thiazole-indole hybrids confirm planar geometries and intramolecular interactions .
- NMR Spectroscopy: ¹H-NMR identifies protons on the thiazole (δ 7.2–7.4 ppm), indole NH (δ 10.2–10.5 ppm), and benzamide aromatic signals (δ 7.5–8.0 ppm). ¹³C-NMR confirms carbonyl groups (C=O at ~170 ppm) and thiazole carbons (~150–160 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituents on the benzamide (e.g., electron-withdrawing groups like nitro or halogens) to assess effects on bioactivity .
- Linker Optimization: Replace the ethylenediamine bridge with shorter (methyl) or longer (propyl) chains to evaluate steric and electronic influences .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC₅₀/EC₅₀). For example, antimicrobial activity can be screened via microdilution assays against S. aureus and E. coli .
Advanced: How should researchers resolve contradictions in reported biological activities of similar thiazole-indole hybrids?
Methodological Answer:
- Purity Validation: Use HPLC (≥99% purity) to rule out impurities affecting activity. Contradictions in antimicrobial data may arise from trace solvents (e.g., DMSO) interfering with assays .
- Assay Standardization: Compare results under identical conditions (e.g., pH, incubation time). For instance, discrepancies in IC₅₀ values for kinase inhibition may stem from varying ATP concentrations .
- Computational Modeling: Perform molecular docking to identify binding modes. If a derivative shows unexpected low activity despite structural similarity, check for steric clashes in the active site (e.g., using AutoDock Vina) .
Advanced: What strategies are effective for elucidating the mechanism of action of this compound?
Methodological Answer:
- Target Identification: Use affinity chromatography or pull-down assays with a biotinylated probe to isolate binding proteins .
- Pathway Analysis: Transcriptomic profiling (RNA-seq) of treated cells identifies dysregulated pathways (e.g., apoptosis or oxidative stress) .
- Kinetic Studies: Measure time-dependent enzyme inhibition (e.g., for proteases) using fluorogenic substrates .
Basic: How can researchers troubleshoot low yields during the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
- Solvent Optimization: Replace pyridine with DMF or dichloromethane for better solubility of intermediates .
- Temperature Control: Prolong reaction times (8–12 hours) at 0–5°C to minimize side reactions .
Advanced: What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
